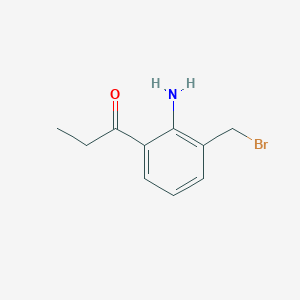
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO This compound is characterized by the presence of an amino group, a bromomethyl group, and a propanone moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method involves the bromination of 2-methylphenylpropan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or nitric acid under controlled temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of hydroxymethyl, cyanomethyl, or thiomethyl derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
科学研究应用
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may exhibit biological activity. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one
- 1-(2-Amino-3-(iodomethyl)phenyl)propan-1-one
- 1-(2-Amino-3-(methyl)phenyl)propan-1-one
Uniqueness
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC 名称 |
1-[2-amino-3-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-9(13)8-5-3-4-7(6-11)10(8)12/h3-5H,2,6,12H2,1H3 |
InChI 键 |
JDJOSADSSWZQKV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=CC(=C1N)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















